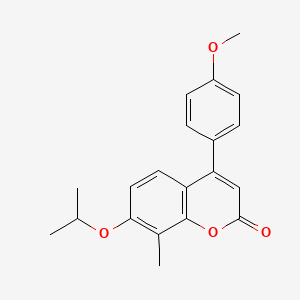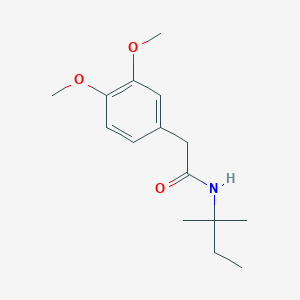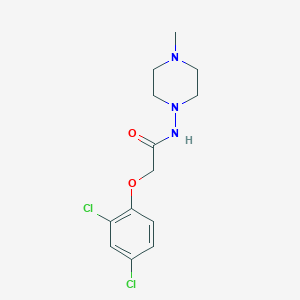![molecular formula C14H18ClN3O2S B5790131 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide, also known as CCT251545, is a chemical compound that has garnered attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting BRD4, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide can prevent the expression of genes that promote cancer growth and survival.
Biochemical and Physiological Effects:
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to reduce inflammation and improve glucose metabolism in animal models. However, further research is needed to fully understand the extent of its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. Additionally, it has been shown to have a favorable safety profile in animal studies. However, its synthesis method is complex and may be difficult to replicate in some labs. Additionally, further research is needed to determine the optimal dosage and administration route for maximum efficacy.
Direcciones Futuras
There are several potential future directions for research on N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand its effects on glucose metabolism and inflammation. Finally, its potential use in other disease states, such as autoimmune disorders, warrants further investigation.
In conclusion, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide shows promise as a potential anti-cancer agent through its inhibition of BRD4. While further research is needed to fully understand its effects and optimal use, it represents a promising avenue for the development of new cancer treatments.
Métodos De Síntesis
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-aminobenzenethiol with 4-morpholinecarboxylic acid, followed by coupling with propanoyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-13(19)17-14(21)16-10-3-4-12(11(15)9-10)18-5-7-20-8-6-18/h3-4,9H,2,5-8H2,1H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGIFFNSUWAYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![1-[(10-chloro-9-anthryl)methyl]-4-methylpiperazine](/img/structure/B5790068.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)

![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)
![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
![3-[(2-formylphenoxy)methyl]benzoic acid](/img/structure/B5790137.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)

![2-[4-(4-isopropylphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5790159.png)